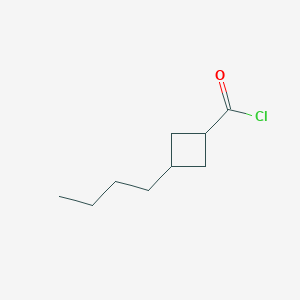
3-Butylcyclobutane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a carbonyl chloride derivative of cyclobutane and is used in the synthesis of a variety of organic compounds.
Wirkmechanismus
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not fully understood. However, it is believed to act as a carbonylating agent, reacting with a variety of nucleophiles to form carbamates and ureas. The compound is also believed to have an effect on the immune system, although the exact mechanism is not clear.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride are not well understood. However, it is known to have an effect on the immune system. The compound has been shown to inhibit the production of cytokines, which are involved in the immune response. It is also believed to have an effect on the production of reactive oxygen species, which are involved in cell signaling and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. This makes it difficult to predict the effects of the compound on biological systems.
Zukünftige Richtungen
There are many potential future directions for research involving 3-Butylcyclobutane-1-carbonyl chloride. One area of research could be the development of new drugs and pharmaceuticals based on the compound. Another area of research could be the investigation of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of the compound and its effects on biological systems.
Synthesemethoden
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride involves the reaction of butylcyclobutane with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Butylcyclobutane-1-carbonyl chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds such as peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is used as a starting material in the synthesis of a variety of compounds that have biological activity.
Eigenschaften
CAS-Nummer |
143610-57-5 |
|---|---|
Produktname |
3-Butylcyclobutane-1-carbonyl chloride |
Molekularformel |
C9H15ClO |
Molekulargewicht |
174.67 g/mol |
IUPAC-Name |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
Kanonische SMILES |
CCCCC1CC(C1)C(=O)Cl |
Synonyme |
Cyclobutanecarbonyl chloride, 3-butyl-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



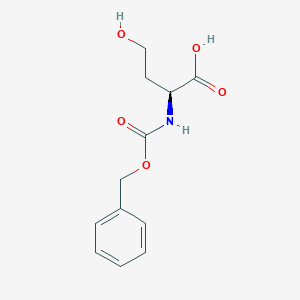
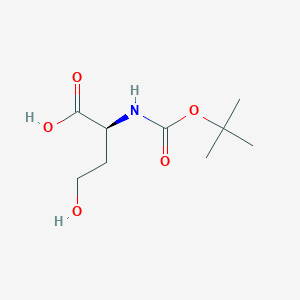
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
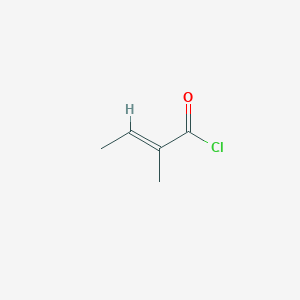
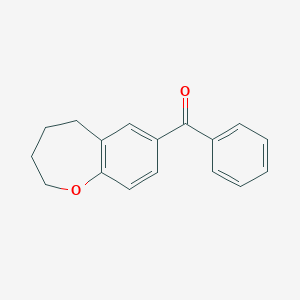
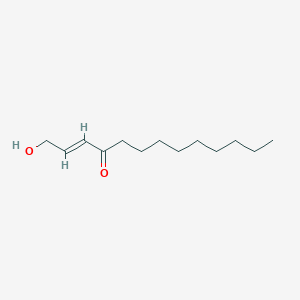

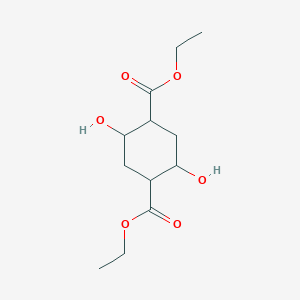
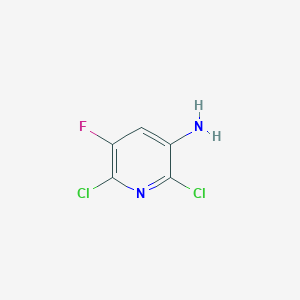
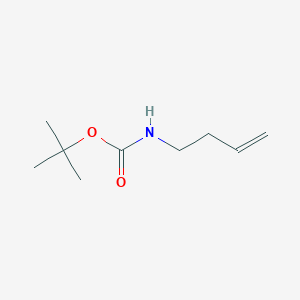
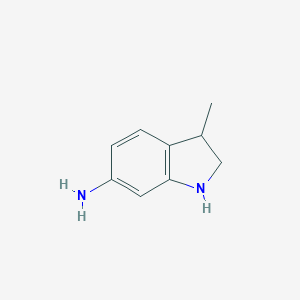
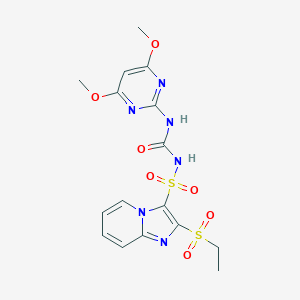
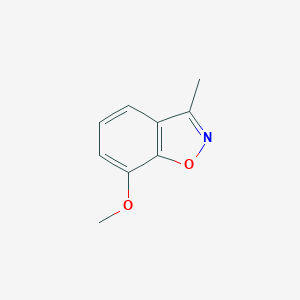
![5-chloro-1'-[(2-fluorophenyl)methyl]-2,2',5'-trioxo-spiro[3H-indole-3,3'-pyrrolidine-1(2H)-acetic acid](/img/structure/B120103.png)